molecular formula C30H31N5O4 B1666967 尼达尼布杂质 A;BIBF 1202 CAS No. 894783-71-2

尼达尼布杂质 A;BIBF 1202

货号 B1666967
CAS 编号: 894783-71-2
分子量: 525.6 g/mol
InChI 键: KEHNCEDHZGQSNP-DQSJHHFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nintedanib Impurity A, also known as BIBF 1202, is an active metabolite of the VEGFR, FGFR, and PDGFR inhibitor BIBF 1120 (nintedanib) . It is formed from nintedanib by intracellular esterases . BIBF 1202 inhibits VEGFR2 with an IC50 value of 62 nM .


Synthesis Analysis

BIBF 1202 is formed from nintedanib by intracellular esterases . This is the primary metabolic reaction for nintedanib .


Molecular Structure Analysis

Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety BIBF 1202 . This metabolite is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .


Chemical Reactions Analysis

The prevalent metabolic reaction for nintedanib is hydrolytic cleavage by esterases, resulting in the free acid moiety BIBF 1202 . BIBF 1202 is subsequently glucuronidated by UGT enzymes, namely UGT1A1, UGT1A7, UGT1A8, and UGT1A10 to BIBF 1202 glucuronide .

科学研究应用

Specific Scientific Field

This application falls under the field of Clinical Pharmacology and Oncology .

Summary of the Application

Nintedanib is an oral, small-molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis and patients with advanced non-small cell cancer of adenocarcinoma tumour histology . It competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF) .

Methods of Application or Experimental Procedures

Nintedanib is administered orally. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .

Results or Outcomes

Studies in healthy volunteers and in patients with advanced cancer have shown that nintedanib has time-independent pharmacokinetic characteristics . The terminal elimination half-life of nintedanib is about 10–15 h .

Inhibition of Tyrosine Kinases

Specific Scientific Field

This application falls under the field of Cancer Chemotherapy and Pharmacology .

Summary of the Application

Nintedanib is a kinase inhibitor targeting VEGFR (vascular endothelial growth factor receptor) 1, 2, and 3, PDGFR (platelet-derived growth factor receptor) α and β, and FGFR (fibroblast growth factor receptor) 1, 2, and 3 . These kinase receptors have been shown to play an important role not only in angiogenesis but also in tumor growth and metastasis .

Methods of Application or Experimental Procedures

The effects of intrinsic and extrinsic patient factors on exposure of nintedanib and its main metabolite BIBF 1202 were studied . Plasma concentrations of nintedanib and BIBF 1202 were analyzed using non-linear mixed-effects modeling .

Results or Outcomes

The pharmacokinetics of nintedanib were described by a one-compartment model with linear elimination, first-order absorption, and absorption lag time . Age, weight, smoking, and Asian race were statistically significant covariates influencing nintedanib exposure .

Treatment of Advanced Hepatocellular Carcinoma

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

Nintedanib has been evaluated for the treatment of patients with unresectable advanced hepatocellular carcinoma (aHCC) . It is an oral, small-molecule, triple angiokinase inhibitor of VEGFR1-3, PDGFRα and β, FGFR1-3, Flt-3, Lck, Lyn and Src .

Methods of Application or Experimental Procedures

In a multicentre, open-label, phase-I/randomised phase-II trial, patients were stratified into two groups per baseline aminotransferase/alanine aminotransferase and Child-Pugh score . The maximum-tolerated dose (MTD) was determined .

Results or Outcomes

The trial found that nintedanib may have similar efficacy to sorafenib in aHCC . The time-to-progression (TTP) was 5.5 vs. 4.6 months, overall survival (OS) was 11.9 vs. 11.4 months, and progression-free survival (PFS) was 5.3 vs. 3.9 months .

Inhibition of VEGFR2

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

BIBF 1202, a metabolite of Nintedanib, inhibits VEGFR2 with an IC50 value of 62 nM .

Methods of Application or Experimental Procedures

BIBF 1202 is formed from BIBF 1120 by intracellular esterases .

Results or Outcomes

BIBF 1202 has been shown to inhibit VEGFR2, which plays a crucial role in angiogenesis .

Pharmacokinetics in Subjects With Hepatic Impairment

Specific Scientific Field

This application falls under the field of Clinical Pharmacology .

Summary of the Application

A phase 1 open-label study investigated the influence of mild and moderate hepatic impairment on the pharmacokinetics (PK), safety, and tolerability of nintedanib following oral administration of a single 100-mg dose .

Methods of Application or Experimental Procedures

Subjects with hepatic impairment classified as Child-Pugh A (mild hepatic impairment) or Child-Pugh B (moderate hepatic impairment) were eligible . The control group comprised healthy matched subjects . Primary end points were Cmax and AUC0– of nintedanib .

Results or Outcomes

The shape of the plasma concentration–time curve for nintedanib was similar between Child-Pugh A or B and healthy subjects . Nintedanib exposure was 2-fold higher in Child-Pugh A subjects and 8-fold higher in Child-Pugh B subjects than in healthy subjects .

Inhibition of Multiple Tyrosine Kinase Receptors

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Nintedanib is a potent intracellular inhibitor of tyrosine kinase receptors, including vascular endothelial growth factor receptors 1–3, fibroblast growth factor receptors 1–3, and platelet-derived growth factor receptors α and β, and nonreceptor members of the Src family .

Methods of Application or Experimental Procedures

Nintedanib binds competitively to the adenosine triphosphate sites of these receptors, blocking autophosphorylation and inhibiting the downstream intracellular signaling cascades necessary for the proliferation, migration, and survival of endothelial cells, pericytes, and fibroblasts .

Results or Outcomes

Nintedanib has been approved in the European Union in combination with docetaxel for the treatment of non–small cell lung cancer (NSCLC) of adenocarcinoma histology after first-line chemotherapy and for the treatment of idiopathic pulmonary fibrosis (IPF) in several countries and regions, including the European Union and the United States .

安全和危害

Nintedanib has a low potential for drug–drug interactions, especially with drugs metabolised by cytochrome P450 enzymes . Administration of nintedanib in patients with moderate or severe hepatic impairment is not recommended, and patients with mild hepatic impairment should be monitored closely and the dose adjusted accordingly .

未来方向

Nintedanib has a straightforward and time-independent pharmacokinetic profile that is consistent across a range of patient populations . Hepatic and intestinal metabolism as well as biliary excretion are the major routes of elimination for nintedanib . The intrinsic factors sex and renal function do not affect nintedanib pharmacokinetics . These findings could be helpful to understand the inter- and intraindividual variability in the efficacy of nintedanib .

属性

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMWYVJAVLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nintedanib Impurity A;BIBF 1202

CAS RN

894783-71-2
Record name BIBF-1202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBF-1202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nintedanib Impurity A;BIBF 1202
Reactant of Route 2
Nintedanib Impurity A;BIBF 1202
Reactant of Route 3
Nintedanib Impurity A;BIBF 1202
Reactant of Route 4
Reactant of Route 4
Nintedanib Impurity A;BIBF 1202
Reactant of Route 5
Nintedanib Impurity A;BIBF 1202
Reactant of Route 6
Reactant of Route 6
Nintedanib Impurity A;BIBF 1202

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。